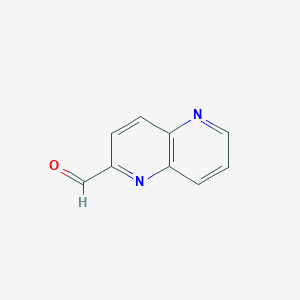

1,5-Naphthyridine-2-carbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOITAWCYZQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468971 | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883864-92-4 | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,5 Naphthyridine 2 Carbaldehyde and Its Derivatives

Cyclization Reactions for the Construction of the 1,5-Naphthyridine (B1222797) Ring System

Cyclization reactions are fundamental to the synthesis of the 1,5-naphthyridine core, typically involving the formation of the second pyridine (B92270) ring onto a pre-existing pyridine structure. Several named reactions, originally developed for quinoline (B57606) synthesis, have been successfully adapted for this purpose.

Skraup Synthesis and its Refinements for 1,5-Naphthyridine Derivatives

The Skraup synthesis is a classic method for quinoline synthesis that has been effectively applied to the preparation of 1,5-naphthyridines. The reaction involves the treatment of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid. wikipedia.org The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine ring system. wikipedia.orgrsc.org

The parent 1,5-naphthyridine can be synthesized from 3-aminopyridine using this method. nih.gov Refinements to the classical Skraup conditions have been developed to improve yields and mitigate the often-violent nature of the reaction. These include the use of milder oxidizing agents and catalysts. For instance, iodine has been shown to be an effective and reusable catalyst in a dioxane/water mixture. rsc.orgnih.gov Other catalysts such as NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ have also been employed. rsc.orgnih.gov

The versatility of the Skraup synthesis allows for the preparation of various substituted 1,5-naphthyridines by starting with appropriately substituted 3-aminopyridines or α,β-unsaturated carbonyl compounds. wikipedia.org For example, the reaction of 3-amino-4-methylpyridine with acetaldehyde leads to the formation of 2,8-dimethyl-1,5-naphthyridine. rsc.org Similarly, using crotonaldehyde (but-2-enal) or methyl vinyl ketone with 3-aminopyridine yields 2-methyl-1,5-naphthyridine and 4-methyl-1,5-naphthyridine, respectively. wikipedia.org

| Starting Amine | Carbonyl Source | Product | Yield (%) | Reference |

| 3-Aminopyridine | Glycerol | 1,5-Naphthyridine | - | nih.gov |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | - | rsc.org |

| 3-Aminopyridine | Crotonaldehyde | 2-Methyl-1,5-naphthyridine | - | wikipedia.org |

| 3-Aminopyridine | Methyl vinyl ketone | 4-Methyl-1,5-naphthyridine | 11 | wikipedia.org |

| 3-Aminopyridine | 2-Methylpropenal | 3-Methyl-1,5-naphthyridine | 30 | wikipedia.org |

Friedländer Condensation Strategies Applied to 1,5-Naphthyridine Scaffolds

The Friedländer condensation is another powerful tool for the synthesis of quinolines and their aza-analogs, including 1,5-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis. semanticscholar.org

This strategy is particularly useful for synthesizing fused 1,5-naphthyridine systems. For instance, benzo[b] rsc.orgwikipedia.orgnaphthyridines can be prepared from 3-aminoquinoline derivatives. semanticscholar.org A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine in the presence of sodium hydroxide (B78521) in ethanol yields 2-(pyridin-2-yl)benzo[b] rsc.orgwikipedia.orgnaphthyridine. semanticscholar.org This approach demonstrates the utility of the reaction in creating complex, multi-ring systems incorporating the 1,5-naphthyridine core. The reaction can also be applied to pyridyl precursors; for example, the reaction of 3-aminopicolinaldehyde with 2-methylcyclohexanone, followed by dehydrogenation, affords benzo[b] rsc.orgwikipedia.orgnaphthyridine. semanticscholar.org

| Amino-Carbonyl Compound | Methylene (B1212753) Compound | Catalyst/Conditions | Product | Reference |

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK, then Pd/C | Benzo[b] rsc.orgwikipedia.orgnaphthyridine | semanticscholar.org |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] rsc.orgwikipedia.orgnaphthyridine | semanticscholar.org |

| 3-Aminopyridine | Arylaldehydes & 4-Hydroxycoumarin | Sulfamic acid, Water, 100 °C | Chromeno[4,3-b] rsc.orgwikipedia.orgnaphthyridine derivatives | semanticscholar.org |

Vilsmeier-Haack Cyclization Towards Naphthyridine Carbaldehydes (e.g., 2-chloro-1,5-Naphthyridine-3-carbaldehyde)

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. youtube.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). youtube.com Beyond simple formylation, this reagent can also effect cyclization reactions to produce formyl-substituted heterocyclic compounds. ijpcbs.com

This methodology has been successfully employed in the synthesis of various chloro-formyl naphthyridines. For example, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide yields 2-chloro-1,8-naphthyridine-3-carbaldehyde. semanticscholar.orgresearchgate.nettsijournals.com In this transformation, the Vilsmeier reagent acts on the acetamide precursor to induce a regioselective cyclization and formylation, constructing the second pyridine ring onto the starting pyridyl substrate.

However, the specific application of the Vilsmeier-Haack cyclization to an N-(pyridin-3-yl)acetamide precursor to directly yield 2-chloro-1,5-naphthyridine-3-carbaldehyde is not prominently described in the surveyed literature. While the reaction is a powerful tool for building related isomers like the 1,8-naphthyridine (B1210474), its direct application for the synthesis of the 1,5-naphthyridine-3-carbaldehyde core appears to be less common or requires specific, non-obvious precursors. The synthesis of the target compound would likely involve alternative strategies, such as the functionalization of a pre-formed 1,5-naphthyridine ring.

Conrad-Limpach-Knorr and Pfitzinger Approaches in 1,5-Naphthyridine Formation

The Conrad-Limpach and Knorr syntheses are related methods that involve the reaction of anilines with β-ketoesters to produce hydroxyquinolines (or quinolones). These reactions have been extended to the synthesis of hydroxynaphthyridines (naphthyridinones) by using aminopyridines as the starting material. rsc.org

In the Conrad-Limpach synthesis , a 3-aminopyridine reacts with a β-ketoester at lower temperatures, leading to a condensation product that cyclizes upon heating (typically >250 °C) to form a 4-hydroxy-1,5-naphthyridine derivative. wikipedia.orgmdpi.com This reaction can also be performed using Meldrum's acid in place of a β-ketoester, which, after condensation with the aminopyridine and thermal cyclization, also yields hydroxynaphthyridine derivatives. mdpi.comresearchgate.net

The Knorr quinoline synthesis differs in the initial reaction conditions. By using higher temperatures or acidic conditions for the initial condensation, the aniline (or aminopyridine) reacts preferentially at the ester carbonyl of the β-ketoester to form a β-ketoanilide. Subsequent acid-catalyzed cyclization yields a 2-hydroxyquinoline. wikipedia.org While conceptually applicable to aminopyridines for the synthesis of 2-hydroxy-1,5-naphthyridines, specific examples for the 1,5-scaffold are less common than the Conrad-Limpach variant.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (or a derivative) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base hydrolyzes isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.orgresearchgate.net This reaction has been applied to the synthesis of 1,8-naphthyridine-4-carboxylic acids by using 7-azaisatin as the starting material. researchgate.net However, the application of the Pfitzinger reaction or its variants to specifically form the 1,5-naphthyridine ring system is not extensively documented in the available literature.

| Reaction | Amine Component | Carbonyl Component | Key Conditions | Product Type | Reference |

| Conrad-Limpach | 3-Aminopyridine | β-Ketoester | Thermal cyclization (>250 °C) | 4-Hydroxy-1,5-naphthyridinone | mdpi.com |

| Conrad-Limpach | 3-Aminopyridine | Meldrum's acid | Thermal cyclization in Dowtherm A | 4-Hydroxy-1,5-naphthyridinone | mdpi.com |

| Knorr Synthesis | 3-Aminopyridine | β-Ketoester | Acid-catalyzed cyclization of β-keto-pyridylamide | 2-Hydroxy-1,5-naphthyridinone (potential) | wikipedia.org |

| Pfitzinger | 2,3-Dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (4-Azaisatin) | Carbonyl Compound | Base | 1,5-Naphthyridine-4-carboxylic acid (potential) | wikipedia.orgresearchgate.net |

Cycloaddition Reactions in the Synthesis of 1,5-Naphthyridine Architectures

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, offer an elegant and efficient means of constructing six-membered rings. Aza-Diels-Alder variants are especially suited for the synthesis of nitrogen-containing heterocycles, including the precursors to 1,5-naphthyridines.

Aza-Diels-Alder (Povarov) Reactions for 1,2,3,4-Tetrahydro-1,5-naphthyridines and Subsequent Aromatization

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful method for synthesizing tetrahydroquinolines and their analogs. rsc.org In the context of 1,5-naphthyridine synthesis, this reaction typically involves a three-component condensation of a 3-aminopyridine, an aldehyde, and an alkene (dienophile). The 3-aminopyridine and aldehyde first react to form an in situ N-(3-pyridyl)imine, which acts as the aza-diene. This imine then undergoes a [4+2] cycloaddition with an electron-rich alkene. rsc.orgtsijournals.com

The reaction is often promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and proceeds in a regio- and stereoselective manner to afford 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. rsc.orgtsijournals.com

The resulting tetrahydro-1,5-naphthyridines are stable intermediates that can be isolated. To obtain the fully aromatic 1,5-naphthyridine ring system, a subsequent aromatization (oxidation) step is required. rsc.orgtsijournals.com This dehydrogenation can be achieved using various methods, including:

High-temperature oxidation: Heating with reagents like selenium at high temperatures (e.g., 320 °C). tsijournals.com

Metal-mediated dehydrogenation: Using catalysts such as palladium on carbon (Pd/C) at elevated temperatures or homogeneous iridium complexes. semanticscholar.orgtsijournals.com

This two-step sequence of Povarov reaction followed by aromatization provides a versatile route to substituted 1,5-naphthyridines that are not readily accessible through classical cyclization methods. rsc.org

| Amine | Aldehyde | Alkene (Dienophile) | Product (after aromatization) | Reference |

| 3-Aminopyridine | Benzaldehyde | Styrene | 2,4-Diphenyl-1,5-naphthyridine | rsc.orgtsijournals.com |

| 3-Aminopyridine | Various aldehydes | Styrenes | 4-Phenyl-1,5-naphthyridine derivatives | rsc.org |

| 3-Aminopyridine | Glyoxalate | Styrene | Glyoxalate-derived 1,5-naphthyridine | rsc.orgtsijournals.com |

| 3-Aminopyridine | Various aldehydes | Indene | Indeno[1,2-b] rsc.orgwikipedia.orgnaphthyridines |

Intramolecular Diels-Alder Reactions for Fused 1,5-Naphthyridine Systems

The intramolecular Diels-Alder reaction is a powerful strategy for constructing complex, fused polycyclic systems from a single acyclic precursor. In the context of 1,5-naphthyridine synthesis, the aza-Diels-Alder reaction, particularly the Povarov reaction, is instrumental in creating fused tetrahydro nih.govencyclopedia.pubnaphthyridine derivatives which can be subsequently aromatized. nih.govnih.gov This methodology involves the [4+2] cycloaddition of an imine, generated in situ from 3-aminopyridine and an appropriate aldehyde, with a dienophile.

A key approach involves the condensation of 3-aminopyridine with aldehydes that contain a double or triple bond positioned to act as an intramolecular dienophile. nih.govmdpi.com The resulting aldimine undergoes a Lewis acid-catalyzed intramolecular [4+2] cycloaddition. nih.govmdpi.com For instance, the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) proceeds via a stepwise mechanism to yield fused 1,5-naphthyridines. nih.gov This strategy allows for the selective formation of multiple stereogenic centers in a single, efficient step. nih.govmdpi.com

Similarly, the intramolecular hetero-Diels-Alder reaction of o-furyl(allylamino)pyridines, catalyzed by acid, leads to the formation of 5,6-dihydrobenzo[c] nih.govencyclopedia.pubnaphthyridines. nih.gov The initially formed cycloadduct undergoes spontaneous ring-opening and aromatization to yield the final fused product. nih.gov These cycloaddition strategies provide a robust pathway to complex, fused 1,5-naphthyridine cores, which are valuable scaffolds for further functionalization. encyclopedia.pubresearchgate.net

Table 1: Examples of Intramolecular Diels-Alder Reactions for Fused 1,5-Naphthyridine Systems

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder (Povarov) | N-(3-pyridyl)aldimines and styrenes | Lewis Acid | Tetrahydro-1,5-naphthyridines | nih.gov |

| Intramolecular [4+2] Cycloaddition | Aldimines from 3-aminopyridine and unsaturated aldehydes | BF₃·Et₂O, Refluxing Chloroform | Hybrid tetrahydro nih.govencyclopedia.pubnaphthyridine fused with heterocycles | nih.govmdpi.com |

| Intramolecular Diels-Alder | o-furyl(allylamino)pyridines | Catalytic acid, Microwave | 5,6-dihydrobenzo[c] nih.govencyclopedia.pubnaphthyridines | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Strategies for 1,5-Naphthyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the 1,5-naphthyridine system. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of a diverse array of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of the 1,5-naphthyridine ring. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a halogenated (e.g., iodo or bromo) 1,5-naphthyridine with an aryl or heteroaryl boronic acid. mdpi.comresearchgate.net For example, 2-iodo-1,5-naphthyridine can be coupled with various aromatic boronic acids to produce 2-aryl-1,5-naphthyridines in high yields. researchgate.net

This strategy is not only useful for direct functionalization but also for the synthesis of precursors to 1,5-naphthyridine-2-carbaldehyde. A key intermediate, such as a 2-bromo or 2-iodo-1,5-naphthyridine, can be subjected to a Suzuki-Miyaura coupling to introduce an aryl group that may contain, or be later converted to, other functional groups. mdpi.com Cobalt-catalyzed cross-couplings have also been employed, where iodo-substituted 1,5-naphthyridines react with arylzinc reagents to yield arylated products. nih.gov For instance, 4-iodo-1,5-naphthyridine has been successfully coupled with various arylzinc chlorides in the presence of a cobalt catalyst. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling for 1,5-Naphthyridine Functionalization

| Naphthyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 8-bromo-2-methoxynaphthyridine | 2-chlorophenylboronic acid | Palladium catalyst | 8-(2-chlorophenyl)-2-methoxy nih.govencyclopedia.pubnaphthyridine | mdpi.com |

| 2-iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acids | Palladium catalyst | 2-Aryl/Heteroaryl-1,5-naphthyridines | researchgate.net |

| 4-iodo-1,5-naphthyridine | Arylzinc chlorides | CoCl₂·2LiCl / HCO₂Na | 4-Aryl-1,5-naphthyridines | nih.gov |

The Heck reaction provides a method for the vinylation of halo-naphthyridines. For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine via a Heck reaction with methyl acrylate, which was followed by a cyclization step to form the naphthyridinone ring system. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. wikipedia.org This reaction is particularly valuable for introducing amino groups onto the 1,5-naphthyridine scaffold. The amination can be performed on halo-naphthyridines or those bearing triflate or tosyl leaving groups. nih.gov For example, 2-amino-1,5-naphthyridine derivatives have been synthesized via the Buchwald-Hartwig amination of a 2-substituted-1,5-naphthyridine (with a triflate leaving group) with various amines. nih.gov This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand, such as XantPhos, to achieve high yields. nih.gov This methodology has been successfully applied to the synthesis of complex molecules, including fused naphthyridine systems where a palladium-catalyzed arylamination was a key step. nih.govmdpi.com

Table 3: Heck and Buchwald-Hartwig Reactions on 1,5-Naphthyridine Scaffolds

| Reaction Type | Substrate | Reagent | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|---|

| Heck Reaction | 2-bromo-6-fluoropyridin-3-amine | Methyl acrylate | Palladium catalyst | Precursor to 1,5-naphthyridinone | nih.gov |

| Buchwald-Hartwig Amination | 2-Triflate-1,5-naphthyridine | Various amines | Palladium catalyst / XantPhos | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

| Buchwald-Hartwig Amination | Iodonium salt of a fused naphthyridine | Benzylamine | Palladium catalyst | Fused N-benzylamino-1,5-naphthyridine derivative | nih.govmdpi.com |

Functional Group Interconversions Leading to the Carbaldehyde Moiety

The final introduction of the 2-carbaldehyde group onto the 1,5-naphthyridine ring often relies on the strategic interconversion of other functional groups. These transformations are crucial for completing the synthesis of the target molecule.

The direct oxidation of a methyl group at the 2-position of the 1,5-naphthyridine ring is a common and direct route to the corresponding 2-carbaldehyde. While specific examples for this compound are not detailed in the provided context, the oxidation of methyl groups on related heterocyclic systems is a well-established transformation. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are frequently used for the oxidation of activated methyl groups on heteroaromatic rings to aldehydes. Another approach involves the oxidation of a hydroxymethyl group, which can be formed from the corresponding methyl group via bromination followed by hydrolysis.

An alternative to direct oxidation is the strategic modification of a pre-existing side chain at the 2-position. This can involve a variety of transformations of different functional groups into the desired aldehyde. For instance, researchers have demonstrated the modification of a 2-methyl-3-methoxy-1,5-naphthyridine through a multi-step sequence to introduce a carbaldehyde at the 4-position, highlighting the viability of side-chain manipulation on this scaffold. nih.gov

For the introduction of a 2-carbaldehyde, several precursor functional groups could be envisioned.

Reduction of a Nitrile or Ester: A 2-cyano or 2-ester functionalized 1,5-naphthyridine can be reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H).

Oxidation of an Alcohol: A 2-hydroxymethyl-1,5-naphthyridine can be oxidized to the aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

Hydrolysis of an Acetal: An acetal group at the 2-position, which can be introduced via Knochel's conjunctive alkenyl-metal reagents, can serve as a masked aldehyde. nih.gov Deprotection under acidic conditions would reveal the 2-carbaldehyde functionality. nih.gov

Ozonolysis of an Alkene: A 2-vinyl-1,5-naphthyridine can undergo ozonolysis to cleave the double bond and form the aldehyde.

These varied approaches provide chemists with a flexible toolbox for the synthesis of this compound, allowing the synthetic route to be adapted based on the availability of starting materials and the presence of other functional groups in the molecule.

Reactivity and Mechanistic Aspects of 1,5 Naphthyridine 2 Carbaldehyde

Chemical Transformations at the Aldehyde Functionality of 1,5-Naphthyridine-2-carbaldehyde

The aldehyde group attached to the 1,5-naphthyridine (B1222797) ring is a key site for various chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.

The Claisen-Schmidt condensation is a classic organic reaction that involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a variation of the aldol (B89426) condensation and is particularly useful for the synthesis of chalcones and their derivatives. wikipedia.org

In the context of this compound, the aldehyde functionality can react with various ketones in the presence of a base, typically an alkali metal hydroxide (B78521), to yield α,β-unsaturated carbonyl compounds. For instance, the reaction of this compound with acetophenone (B1666503) derivatives would be expected to produce the corresponding chalcone-like structures. These reactions are often carried out in a suitable solvent, and in some cases, have been shown to proceed with high yields in the absence of a solvent. wikipedia.org

A specific example involves the condensation of 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde with ketones like acetone, acetophenone, and cyclohexanone, using either ethanolic potassium hydroxide or acetic acid as the catalyst, to synthesize various fused heterocyclic compounds. nih.gov While this example does not directly involve this compound, it demonstrates the general reactivity of a carbaldehyde group attached to a nitrogen-containing heterocyclic system in Claisen-Schmidt type condensations.

The general scheme for the Claisen-Schmidt condensation involving this compound can be depicted as follows:

This compound + Ketone (R-CO-CH₃) → 1-(1,5-Naphthyridin-2-yl)-3-R-prop-2-en-1-one + H₂O

This reaction highlights the utility of this compound as a precursor for the synthesis of more complex molecules with potential biological activities.

The carbaldehyde group of this compound can undergo both oxidation and reduction to yield the corresponding carboxylic acid or alcohol, respectively.

Oxidation:

The aldehyde can be oxidized to a carboxylic acid, 1,5-naphthyridine-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. A notable application of this oxidation is in the preparation of the ligand 8-hydroxy-1,5-naphthyridine-2-carboxylic acid. mdpi.com

Reduction:

Conversely, the reduction of the carbaldehyde group leads to the formation of (1,5-naphthyridin-2-yl)methanol. This transformation can be achieved using various reducing agents. For example, the reduction of a nitro group in a related benzo[b] nih.govnih.govnaphthyridine derivative was successfully carried out using tin(II) chloride (SnCl₂). nih.gov While this is not a direct reduction of a carbaldehyde, it illustrates the use of common reducing agents in the modification of functional groups on naphthyridine-based systems.

These oxidation and reduction reactions provide pathways to a variety of functionalized 1,5-naphthyridine derivatives, expanding their utility in different fields of chemistry.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. A general method for this type of reaction involves the nucleophilic addition of a deprotonated 1,5-naphthyridine to an aldehyde or ketone. nih.gov This reaction, after treatment with n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), results in the formation of a corresponding alcohol derivative. nih.gov

While this example illustrates the reactivity of the 1,5-naphthyridine ring itself as a nucleophile, the aldehyde group of this compound is also a prime target for various nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols.

The general scheme for a nucleophilic addition to this compound is as follows:

This compound + Nu⁻ → 1,5-Naphthyridin-2-yl-(Nu)CH-O⁻

The resulting alkoxide is then protonated to yield the final alcohol product. This reactivity further underscores the versatility of this compound as a synthetic intermediate.

Reactivity Profile of the 1,5-Naphthyridine Heterocyclic Core

The 1,5-naphthyridine ring system, being a heteroaromatic compound, exhibits a distinct reactivity pattern, particularly in electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (SEAr) on pyridine (B92270) and its fused derivatives is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.gov The reactivity of the 1,5-naphthyridine ring is comparable to that of quinoline (B57606). nih.gov

For six-membered heterocyclic rings like pyridine, the ring is considered electron-poor and deactivated towards electrophilic aromatic substitution. youtube.com In the case of fused systems like benzonaphthyridines, nitration with a mixture of nitric acid and sulfuric acid occurs exclusively on the benzene ring. nih.gov For instance, the nitration of 6-methylbenzo[b] nih.govnih.govnaphthyridine results in the nitro group attaching to the para position of the benzene ring with respect to the methyl group. nih.gov

Bromination of 6-methylbenzo[b]naphthyridines, however, occurs at the β-position of the pyridine ring relative to the nitrogen atom, a reaction pathway that is not explained by a typical electrophilic substitution mechanism but rather by a nucleophilic addition-elimination process. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, especially those that are electron-deficient. wikipedia.orgchemistrysteps.com The presence of electron-withdrawing groups ortho or para to a leaving group facilitates this reaction. wikipedia.org In heteroaromatic systems like pyridines, the nitrogen atom itself can delocalize the negative charge of the intermediate, making them particularly reactive towards SNAr, especially at the ortho and para positions. wikipedia.orglibretexts.org

For 1,5-naphthyridines, SNAr reactions are a common method for introducing various substituents. For example, a brominated 1,5-naphthyridine intermediate can undergo nucleophilic aromatic substitution with amines in the presence of cesium carbonate at elevated temperatures. nih.gov Similarly, triflate and tosyl groups, which are excellent leaving groups, can be displaced by nucleophilic amines to yield functionalized 1,5-naphthyridine compounds. nih.gov

The conversion of a carbonyl group in 1,5-naphthyridinones into a halo-naphthyridine derivative using reagents like phosphoryl halides is a crucial step. nih.gov This creates a good leaving group (the halide) that can then be readily displaced by nucleophiles. nih.gov

The formation of N-oxides of 1,5-naphthyridines can also facilitate nucleophilic additions at the 2- and 4-positions. nih.gov Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed to introduce amines into the 1,5-naphthyridine ring. nih.gov

The following table summarizes some examples of SNAr reactions on substituted 1,5-naphthyridines:

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Brominated 1,5-naphthyridine | Amines | Cs₂CO₃, 110 °C | Amino-1,5-naphthyridines | nih.gov |

| Triflate-substituted 1,5-naphthyridine | Amines | - | Amino-1,5-naphthyridines | nih.gov |

| Tosyl-substituted 1,5-naphthyridine | Amines | - | Amino-1,5-naphthyridines | nih.gov |

| Halo-1,5-naphthyridine | Various Nucleophiles | - | Substituted 1,5-naphthyridines | nih.gov |

| 2-Chloro-1,5-naphthyridine | Amines | Pd catalyst, XantPhos | 2-Amino-1,5-naphthyridines | nih.gov |

N-Alkylation and N-Acylation Reactions of the Naphthyridine Nitrogen Atoms

The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons, making them nucleophilic and susceptible to reactions with electrophiles. sigmaaldrich.cnnih.gov This reactivity is foundational to the functionalization of the naphthyridine core.

N-Alkylation: The N-alkylation of the 1,5-naphthyridine system is a common strategy for introducing alkyl substituents. Generally, alkyl halides react with 1,5-naphthyridines to form N-alkylsubstituted quaternary salts. nih.govmdpi.com These intermediates can then undergo base-induced elimination of a hydrogen halide to yield the final N-alkylated product. nih.govmdpi.com For instance, the alkylation of a 1,5-naphthyridine derivative with 2-bromoethanol (B42945) has been successfully achieved using cesium carbonate as a base. nih.govmdpi.com Similarly, 1,5-naphthyridine-2,6-dione can be dialkylated with 1-bromooctane. nih.govmdpi.com In the context of fused 1,5-naphthyridines, N-alkylation is also a frequently employed transformation, typically proceeding via SN2 reactions with alkyl halides or through reductive alkylation methods. nih.gov For example, the N-alkylation of a tetrahydro-1H-indolo[3,2,1-de] mdpi.comorganic-chemistry.orgnaphthyridine derivative has been accomplished using iodoethane (B44018) in DMSO. nih.gov

While direct examples involving this compound are not extensively documented in the reviewed literature, the general principles of N-alkylation of the 1,5-naphthyridine ring are well-established. nih.govmdpi.comnih.gov It is important to note that the presence of the aldehyde group, an oxidation-sensitive functionality, might require careful selection of reaction conditions to avoid unwanted side reactions. mdpi.com However, certain reactions on the 1,5-naphthyridine core have shown high functional group tolerance, including for a formyl group. mdpi.com

N-Acylation: Similar to alkylation, the nitrogen atoms can be acylated. The reactivity of the N1 nitrogen as a nucleophile has been demonstrated with a variety of electrophilic reagents, including isocyanates and tosyl halides, particularly in tetrahydro-1,5-naphthyridine systems. nih.govmdpi.com Nucleophilic substitution with tosyl chloride (TsCl) on a 1,5-naphthyridine N-oxide derivative has been used to prepare 2-tosyl substituted naphthyridines, which can serve as precursors for further functionalization. nih.gov

The following table summarizes representative N-alkylation reactions on the 1,5-naphthyridine core, illustrating the general conditions and types of products formed.

| Substrate | Reagent | Conditions | Product Type |

| 1,5-Naphthyridinone | 2-Bromoethanol | Cs₂CO₃ | N-alkylated 1,5-naphthyridine |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs₂CO₃ | N,N'-dialkylated 1,5-naphthyridine |

| Tetrahydro-1H-indolo[3,2,1-de] mdpi.comorganic-chemistry.orgnaphthyridine | Iodoethane | DMSO | N-alkylated fused naphthyridine |

| Tetrahydro-1H-benzo[c]indolo[3,2,1-ij] mdpi.comorganic-chemistry.orgnaphthyridine | Formaldehyde, Sodium cyanoborohydride | - | N-methylated fused naphthyridine |

Advanced Organic Transformations Involving this compound

The aldehyde group at the 2-position of the 1,5-naphthyridine ring is a versatile functional handle that enables a wide array of advanced organic transformations. These reactions are crucial for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Schiff Base Formation: One of the most fundamental reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov The resulting Schiff bases, characterized by the -N=CH- group, are important intermediates for the synthesis of various heterocyclic compounds and are known to form stable complexes with metal ions. nih.govscirp.org The synthesis is often carried out by refluxing the aldehyde and amine in a suitable solvent like glacial acetic acid. nih.gov

Knoevenagel Condensation: this compound is an ideal substrate for the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.cnwikipedia.org The active methylene compound, such as malononitrile (B47326) or diethyl malonate, is deprotonated by a weak base (e.g., piperidine) to form a carbanion, which then acts as a nucleophile. wikipedia.orgnih.gov This is followed by a dehydration step to yield a stable α,β-unsaturated product. sigmaaldrich.cn The Doebner modification of this reaction uses pyridine as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. organic-chemistry.orgwikipedia.org These reactions are highly efficient for creating new carbon-carbon bonds. nih.gov

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in modern synthetic chemistry. rug.nlrsc.org Given its aldehyde functionality, this compound can serve as a key building block in various MCRs. For example, aldehydes are common components in Ugi and Bargellini reactions. rug.nlchemicalpapers.com A novel multicomponent reaction under high pressure involving an aromatic aldehyde, malononitrile, and a phenylhydrazono derivative has been used to construct a pyridazino[5,4,3-de] mdpi.comnih.govnaphthyridine tricyclic system. rsc.org The ability to use aldehydes in such convergent synthetic strategies allows for the rapid generation of diverse and complex molecular scaffolds. rug.nl

Cycloaddition Reactions: The aldehyde group and the naphthyridine ring can participate in or influence cycloaddition reactions. While direct [4+2] cycloadditions involving the naphthyridine ring as the diene are part of its synthesis, the functional groups attached to it can be involved in subsequent transformations. mdpi.comnih.gov For instance, a metal- and solvent-free reaction of a 1,5-naphthyridine derivative with phenyltrifluoroacetylacetylene resulted in the formation of a 3,4a-dihydro- nih.govmdpi.comoxazino[3,2-a] mdpi.comorganic-chemistry.orgnaphthyridine, showcasing a formal cycloaddition process. nih.gov The electron-withdrawing nature of the this compound system can also make it a suitable component in various cycloaddition strategies, potentially as a dienophile or as part of a more complex diene system after initial modification. nih.govyoutube.com

The table below highlights some of the advanced organic transformations applicable to this compound.

| Reaction Type | Reactants | Key Features | Product Type |

| Schiff Base Formation | Primary Amine | Condensation, formation of C=N bond | Imines |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base-catalyzed, C-C bond formation, dehydration | α,β-Unsaturated compounds |

| Multicomponent Reaction | e.g., Amine, Isocyanide, Carboxylic Acid (Ugi) | Convergent synthesis, high atom economy | Complex heterocyclic scaffolds |

| Cycloaddition | e.g., Acetylenes | Formation of new fused ring systems | Oxazinonaphthyridines, etc. |

Spectroscopic and Structural Elucidation of 1,5 Naphthyridine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR, Paramagnetic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 1,5-Naphthyridine-2-carbaldehyde, allowing for the precise assignment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is characterized by distinct signals for the aldehydic proton and the six protons of the naphthyridine core. The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The six aromatic protons on the fused pyridine (B92270) rings will resonate in the aromatic region (δ 7.5-9.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atoms and the electron-withdrawing carbaldehyde group.

While the direct spectrum for this compound is not widely published, data from closely related derivatives in patent literature provides insight into the expected chemical shifts for the naphthyridine ring protons. For instance, a reaction product involving this compound showed signals for the ring protons in the range of δ 8.4 to 9.8 ppm. google.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Note: These are predicted values based on analogous structures. Actual values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 – 10.5 | s (singlet) | N/A |

| H-3 | 8.0 – 8.3 | d (doublet) | 8.0 – 9.0 |

| H-4 | 8.8 – 9.1 | d (doublet) | 8.0 – 9.0 |

| H-6 | 9.0 – 9.3 | dd (doublet of doublets) | 4.0 – 5.0, 1.5 – 2.0 |

| H-7 | 7.8 – 8.1 | dd (doublet of doublets) | 8.0 – 9.0, 4.0 – 5.0 |

¹³C NMR Spectroscopy The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The most downfield signal will belong to the carbonyl carbon of the aldehyde group, typically appearing between δ 190-200 ppm. The nine aromatic carbons of the naphthyridine ring will produce signals in the δ 120-160 ppm region. The carbon atom directly attached to the aldehyde group (C-2) and the carbons adjacent to the nitrogen atoms are expected to be the most deshielded within the aromatic system.

2D NMR Spectroscopy To unambiguously assign all signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY establishes proton-proton coupling relationships, identifying adjacent protons on the aromatic rings.

HSQC correlates each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., ESI-TOF-MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. With a molecular formula of C₉H₆N₂O, the compound has a monoisotopic mass of 158.0480 Da.

Using electrospray ionization time-of-flight (ESI-TOF-MS), the compound is typically observed as its protonated molecular ion, [M+H]⁺. Experimental data from patent literature confirms the presence of this ion at a mass-to-charge ratio (m/z) of 159. google.comgoogleapis.com High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by matching the measured m/z to the calculated value with high precision.

The fragmentation pattern in MS provides structural information. A characteristic fragmentation pathway for aromatic aldehydes like this compound involves the loss of the formyl group, either as a radical (•CHO, 29 Da) or as a neutral molecule of carbon monoxide (CO, 28 Da), leading to a prominent fragment ion corresponding to the naphthyridine ring.

Infrared (IR) Spectroscopy for Characterization of Functional Groups (e.g., Carbaldehyde Carbonyl)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the absorption bands corresponding to its key structural features.

The most diagnostic absorption is the strong C=O stretching vibration of the carbaldehyde group. For aromatic aldehydes, this band typically appears in the region of 1690–1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic naphthyridine system slightly lowers the frequency compared to an aliphatic aldehyde. Other significant absorptions include the C-H stretching of the aldehyde proton (usually a pair of weak bands at 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and a series of C=C and C=N stretching vibrations for the aromatic rings in the 1400–1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 – 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | 2820 – 2850, 2720 – 2750 | Weak |

| Aldehyde C=O | Stretch | 1690 – 1715 | Strong |

Electronic Absorption (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions.

The highly conjugated naphthyridine ring system gives rise to intense π→π* transitions, typically observed at shorter wavelengths (below 350 nm). The presence of the carbaldehyde group extends the conjugation, which can cause a bathochromic (red) shift of these absorptions compared to the parent 1,5-naphthyridine (B1222797) molecule. Additionally, the carbonyl group introduces a weak n→π* transition, which is formally forbidden and appears as a low-intensity band at a longer wavelength, often overlapping with the tail of the more intense π→π* bands. Computational methods, such as Density Functional Theory (DFT), can be used to model these electronic transitions and aid in the interpretation of the experimental spectrum.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

While solution-state techniques like NMR provide invaluable data, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound itself is not publicly available, analysis of other 1,5-naphthyridine derivatives reveals common structural features. An X-ray analysis of this compound would be expected to confirm:

The planarity of the fused 1,5-naphthyridine ring system.

The precise bond lengths of the C=O, C-C, and C-N bonds, reflecting the degree of electron delocalization across the molecule.

The orientation of the carbaldehyde group relative to the naphthyridine ring.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking between the flat aromatic rings or hydrogen bonding, which dictate the crystal packing.

Computational Chemistry and Theoretical Investigations of 1,5 Naphthyridine 2 Carbaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and ground-state properties of molecules like 1,5-Naphthyridine-2-carbaldehyde. This method allows for the accurate calculation of the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

For the 1,5-naphthyridine (B1222797) core, DFT calculations would reveal the characteristic bond lengths of an aromatic heterocyclic system. The introduction of the electron-withdrawing carbaldehyde (-CHO) group at the C2 position is expected to induce noticeable changes in the geometry of the adjacent pyridine (B92270) ring. Specifically, the C2-C(aldehyde) bond length and the bond lengths within that ring (e.g., C2-C3, N1-C2) would be altered compared to the unsubstituted 1,5-naphthyridine. The planarity of the bicyclic naphthyridine system would be maintained, a key feature of its aromaticity.

Although direct experimental or calculated data for this compound is scarce, illustrative geometric parameters can be inferred from DFT studies on related aromatic aldehydes and naphthyridine derivatives.

Interactive Table: Illustrative Geometric Parameters of this compound

Note: These are representative values based on DFT calculations of analogous structures and are intended for illustrative purposes.

| Parameter | Bond/Angle | Estimated Value |

|---|---|---|

| Bond Length | C2-C(aldehyde) | ~1.48 Å |

| Bond Length | C(aldehyde)=O | ~1.22 Å |

| Bond Length | N1=C2 | ~1.34 Å |

| Bond Length | C2-C3 | ~1.41 Å |

| Bond Angle | N1-C2-C3 | ~121° |

| Bond Angle | C3-C2-C(aldehyde) | ~118° |

| Bond Angle | C2-C(aldehyde)-O | ~124° |

These calculations provide the fundamental ground-state structure from which other electronic properties are derived.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Natural Bond Orbital (NBO) Analysis)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Interactive Table: Illustrative Molecular Orbital Energies

Note: These values are hypothetical, based on typical results for similar aromatic aldehydes from DFT calculations, and serve as examples.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.8 eV | Electron-donating capacity, localized on the naphthyridine ring system. |

| LUMO | ~ -2.5 eV | Electron-accepting capacity, with significant density on the carbaldehyde group. |

| HOMO-LUMO Gap | ~ 4.3 eV | Indicator of chemical reactivity and electronic transitions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution. uni-muenchen.deusc.edufaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). For this compound, NBO analysis would quantify the polarization of bonds and the natural atomic charges on each atom.

Key findings from an NBO analysis would include:

Reaction Pathway Elucidation and Mechanistic Modeling (e.g., Transition State Calculations)

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.

For this compound, theoretical studies could elucidate several important reactions:

Conformational Analysis and Intermolecular Interaction Studies

Conformational Analysis

The primary conformational flexibility in this compound lies in the rotation around the single bond connecting the carbaldehyde group to the naphthyridine ring. This rotation is described by the dihedral angle (e.g., N1-C2-C(aldehyde)-O).

Computational methods can generate a rotational energy profile by calculating the energy of the molecule at various dihedral angles. For this molecule, two planar conformers are expected to be the most stable due to maximized conjugation between the carbonyl group and the aromatic system. These conformers would be nearly equal in energy, with a small preference potentially dictated by minor steric or electrostatic interactions. The calculations would also determine the energy barrier to rotation, indicating how readily the aldehyde group can rotate at a given temperature. Studies on other α-halogenated ketones and N-difluoromethylated amides show that stereoelectronic effects can significantly influence conformational preferences and reactivity. rsc.orgnih.gov

Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its physical properties and biological activity. Computational studies can model:

Coordination Chemistry and Ligand Applications of 1,5 Naphthyridine 2 Carbaldehyde Derivatives

1,5-Naphthyridine (B1222797) Scaffolds as Versatile Ligands for Metal Complexes

The nitrogen atoms within the 1,5-naphthyridine ring system possess lone pairs of electrons, making them excellent donor sites for coordination with metal centers. mdpi.com The geometric constraints of the 1,5-naphthyridine structure, however, prevent both nitrogen atoms from binding to the same metal ion simultaneously. acs.org This inherent characteristic leads to the formation of complexes where the naphthyridine unit can act as either a monodentate or a bidentate bridging ligand. mdpi.comresearchgate.net The versatility of this scaffold is further enhanced by the introduction of substituents, such as the carbaldehyde group, which can be modified to create polydentate ligands. unito.it These tailored ligands can form intricate coordination complexes with unique structural and electronic properties. nih.govmdpi.comresearchgate.net

Complexation with Transition Metal Cations (e.g., Ru(II), Cu(II), Ni(II), Zn(II))

Derivatives of 1,5-naphthyridine readily form complexes with various transition metal cations. For instance, Schiff base ligands derived from 1,5-naphthyridine-2-carbaldehyde can coordinate with metal ions like Cu(II), Ni(II), and Zn(II). nih.govnih.gov In these complexes, the ligand typically acts as a bidentate or tridentate chelating agent, binding to the metal ion through the nitrogen atom of the azomethine group and other donor atoms present in the ligand structure. nih.gov

Ruthenium(II) complexes incorporating 1,5-naphthyridine-based ligands have been synthesized and characterized. acs.org These complexes often exhibit an octahedral geometry around the ruthenium center. nih.govmdpi.com The 1,5-naphthyridine moiety can act as a linker in the construction of both mononuclear and dinuclear Ru(II) complexes. researchgate.netacs.org The electronic properties of these complexes can be tuned by modifying the substituents on the naphthyridine ring, which in turn influences their potential applications.

The coordination chemistry of 1,5-naphthyridine derivatives with Cu(II), Ni(II), and Zn(II) has also been explored. Schiff base complexes of these metals have been synthesized and characterized using various spectroscopic techniques. nih.govnih.govresearchgate.netu-szeged.hu The geometry of these complexes can vary, with octahedral and tetrahedral arrangements being common. nih.govresearchgate.net The specific coordination environment is influenced by the nature of the ligand and the metal ion.

Table 1: Examples of Transition Metal Complexes with 1,5-Naphthyridine Derivatives

| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |

| Ru(II) | Bidentate/Tridentate 1,5-Naphthyridine | Octahedral | acs.org |

| Cu(II) | Schiff Base | Octahedral, Dinuclear | nih.govu-szeged.hu |

| Ni(II) | Schiff Base | Octahedral | nih.govnih.gov |

| Zn(II) | Schiff Base | Tetrahedral | nih.govu-szeged.hu |

Lanthanide Complexes and Luminescent Properties (e.g., Europium(III) complexes)

1,5-Naphthyridine derivatives have also been utilized as ligands for lanthanide ions, particularly Europium(III), to create luminescent materials. The naphthyridine scaffold can act as an "antenna" by absorbing UV light and transferring the energy to the central Eu(III) ion, which then emits its characteristic red light. nih.govmdpi.com This process, known as the antenna effect, is crucial for enhancing the otherwise weak f-f transitions of lanthanide ions. nih.gov

Complexes where a Eu(III) ion is chelated by four 1,5-naphthyridine-based ligands have been synthesized. nih.gov These complexes exhibit the characteristic luminescence of the Europium ion, with emission spectra showing transitions from the ⁵D₀ excited state to the ⁷Fⱼ ground states. nih.govnih.gov The intensity and quantum yield of this luminescence are highly dependent on the structure of the ligand and the coordination environment of the Eu(III) ion. mdpi.com The use of ancillary ligands can further modulate the photophysical properties of these complexes. nih.gov

Investigation of Diverse Coordination Modes (e.g., Bridging, Chelating)

The structural arrangement of the nitrogen atoms in the 1,5-naphthyridine ring dictates its coordination behavior. Due to the distance between the two nitrogen atoms, they cannot coordinate to a single metal center in a chelating fashion. acs.org Consequently, 1,5-naphthyridine and its derivatives primarily exhibit two coordination modes: monodentate and bridging. mdpi.com

In the bridging mode , the 1,5-naphthyridine ligand connects two separate metal centers, with each nitrogen atom coordinating to a different metal ion. researchgate.netwikipedia.org This is a common coordination pattern observed in dinuclear and polynuclear complexes. escholarship.orgescholarship.orgacs.org For example, 1,5-naphthyridine has been employed as a linker to construct dinuclear Ru(II) complexes. researchgate.netacs.org

In the chelating mode , which becomes possible with appropriately functionalized derivatives, multiple donor atoms from the same ligand bind to a single metal center. For instance, Schiff bases derived from this compound can act as chelating ligands, coordinating to a metal ion through the naphthyridine nitrogen and the imine nitrogen. nih.gov The introduction of other coordinating groups can lead to polydentate ligands that form stable chelate rings with metal ions. unito.it

Catalytic Applications of 1,5-Naphthyridine-Metal Complexes

The unique electronic and steric properties of 1,5-naphthyridine-metal complexes make them promising candidates for various catalytic applications in organic synthesis. nih.govencyclopedia.pub

Role in Asymmetric Catalysis Utilizing Hydrogenated Naphthyridine Ligands

Chiral hydrogenated 1,5-naphthyridine derivatives have emerged as effective ligands in asymmetric catalysis. The asymmetric hydrogenation of substituted 1,5-naphthyridines, catalyzed by chiral ruthenium diamine complexes, provides access to optically pure 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.govresearchgate.net These hydrogenated products, specifically chiral 1,5-diaza-cis-decalins, can then serve as rigid chelating diamine ligands in other asymmetric transformations. nih.govresearchgate.net The development of such catalytic systems is significant for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. acs.org

Exploration of Catalytic Efficacy in Various Organic Transformations

Metal complexes incorporating 1,5-naphthyridine-based ligands have been investigated as catalysts in a range of organic transformations. encyclopedia.pub For example, ruthenium complexes have been studied for their catalytic activity in transfer hydrogenation reactions. ntu.edu.tw The versatility of the 1,5-naphthyridine scaffold allows for the synthesis of a wide variety of ligands, which in turn can be used to develop catalysts with tailored reactivity and selectivity for specific organic reactions. nih.govmdpi.com The field continues to explore the potential of these complexes in areas such as polymerization and other catalytic cycles. mdpi.com

Applications of 1,5 Naphthyridine 2 Carbaldehyde in Advanced Materials Science

Integration in Organic Light-Emitting Diodes (OLEDs) and Advanced Luminescent Materials

Derivatives of 1,5-naphthyridine (B1222797) are increasingly being explored for their potential in organic light-emitting diodes (OLEDs) and other advanced luminescent materials. nih.govresearchgate.net The inherent electronic properties of the 1,5-naphthyridine core, which can be fine-tuned through chemical modification, make it an attractive building block for creating novel light-emitting compounds. nih.gov

Researchers have synthesized and studied various 1,5-naphthyridine derivatives for their electroluminescent properties. For instance, a series of 4,8-substituted 1,5-naphthyridines have been shown to be thermally robust and emit blue fluorescence, making them promising materials for blue-emitting OLEDs. rsc.org These compounds exhibit high phase transition temperatures, indicating good thermal stability, which is a crucial factor for the longevity of OLED devices. rsc.org Quantum chemical calculations have further supported their potential as electron-transport and hole-injecting/hole-transport materials in OLEDs. rsc.org

| Derivative Type | Key Findings | Potential Application |

| 4,8-substituted 1,5-naphthyridines | Thermally robust, blue fluorescence | Blue-emitting OLEDs |

| Multifunctional 1,5-naphthyridine compounds | Capable of multiple roles in device architecture | Simplified and efficient OLEDs |

Development of Sensor Technologies Employing 1,5-Naphthyridine Derivatives

The unique structure of 1,5-naphthyridine derivatives also lends itself to the development of advanced sensor technologies. The nitrogen atoms in the naphthyridine ring can act as binding sites for metal ions and other analytes, leading to changes in the compound's photophysical properties, such as fluorescence or color. This change can be used as a signal for the detection of the target analyte.

For example, a fused 1,5-naphthyridine derivative has been successfully utilized as a colorimetric sensor for the detection of Cu²⁺ ions. researchgate.net The interaction between the copper ions and the naphthyridine compound results in a visible color change, providing a simple and effective method for detecting the presence of this metal ion.

Beyond metal ion detection, 1,5-naphthyridine derivatives have also been incorporated into the design of optical DNA biosensors. mdpi.com In one instance, an indeno[2,1-c] nih.govCurrent time information in Bangalore, IN.naphthyridine-7-one derivative was used to study the inhibitory mechanism of human topoisomerase I activity. mdpi.com This demonstrates the potential of these compounds in the development of sophisticated biosensors for medical and diagnostic applications. The ability to functionalize the 1,5-naphthyridine core allows for the creation of a diverse range of sensors with high selectivity and sensitivity for various targets.

Exploration in Semiconductor Applications

The semiconducting properties of 1,5-naphthyridine derivatives have attracted considerable attention, particularly in the field of organic electronics. researchgate.netgoogle.com These compounds can exhibit both n-type (electron-transporting) and p-type (hole-transporting) behavior, depending on their molecular structure and substitution patterns. researchgate.net

Researchers have synthesized and characterized novel n-type organic semiconductors based on a 1,5-naphthyridine-2,6-dione unit. researchgate.netrsc.org These materials have shown promising electron mobility in organic thin-film transistors (OTFTs), which are essential components of flexible and transparent electronic devices. rsc.org The planar structure and low reorganization energy of some of these derivatives contribute to their efficient charge transport properties. rsc.org

Furthermore, the incorporation of 1,5-naphthyridine units into conjugated polymers is being explored to create new semiconducting materials for organic photovoltaic (OPV) devices and organic photodetectors (OPD). google.com The ability to tune the electronic properties of these polymers through the design of the 1,5-naphthyridine monomer offers a pathway to optimize their performance in these applications. The development of both small molecule and polymeric semiconductors based on the 1,5-naphthyridine scaffold highlights its versatility and potential to contribute to the advancement of organic electronics.

| Derivative | Semiconducting Property | Application |

| 1,5-naphthyridine-2,6-dione based molecules | n-type | Organic Thin-Film Transistors (OTFTs) |

| 1,5-dioctyl-3,7-bis(9-phenyl-9H-carbazol-2-yl)-1,5-naphthyridine-2,6-dione (NTD-pCz) | p-type | Organic Field-Effect Transistors (OFETs) |

| Conjugated polymers with 1,5-naphthyridine units | Tunable | Organic Photovoltaic (OPV) devices, Organic Photodetectors (OPD) |

Potential in Dye-Sensitized Solar Cells

While direct research on 1,5-Naphthyridine-2-carbaldehyde in DSSCs is not extensively documented in the provided results, the broader class of naphthyridine derivatives has been considered for this application. nih.gov The ability to functionalize the 1,5-naphthyridine core allows for the design of dye molecules with strong light absorption in the visible spectrum and efficient electron injection into the semiconductor electrode of the DSSC.

The development of novel organic dyes is a key area of research for improving the performance and stability of DSSCs. The electronic and photophysical properties of 1,5-naphthyridine derivatives make them intriguing candidates for the design of next-generation photosensitizers. Further research in this area could lead to the development of more efficient and cost-effective solar energy conversion technologies.

Advanced Analytical Methodologies for 1,5 Naphthyridine 2 Carbaldehyde Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, LC-MS)

Chromatographic methods are indispensable for the separation and purity verification of 1,5-Naphthyridine-2-carbaldehyde. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed to resolve the target compound from starting materials, byproducts, and other impurities generated during its synthesis. These techniques offer high resolution and sensitivity, making them ideal for quantitative purity assessment.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape. UPLC, utilizing smaller particle-sized columns (sub-2 µm), provides faster analysis times and greater resolution compared to conventional HPLC. mdpi.com

For unequivocal identification, liquid chromatography is often coupled with mass spectrometry (LC-MS). This powerful hyphenated technique provides not only the retention time of the compound from the chromatography but also its mass-to-charge ratio (m/z) from the mass spectrometer, confirming the molecular weight of this compound. bldpharm.comambeed.com This dual-detection method is the gold standard for both qualitative and quantitative analysis in complex matrices.

Table 1: Illustrative UPLC-MS Parameters for Naphthyridine Derivative Analysis

| Parameter | Condition |

| System | UPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS) |

| Column | ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) mdpi.com |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile mdpi.com |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min mdpi.com |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL mdpi.com |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Mass Range | 50 - 1000 Da |

Electrochemical Characterization and Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of 1,5-naphthyridine (B1222797) derivatives. nih.gov CV provides valuable information about the oxidation and reduction potentials of a molecule, revealing insights into its electronic structure and its ability to participate in electron transfer reactions. Such information is critical for applications in materials science, such as in the development of organic semiconductors or electrochemiluminescent devices. nih.gov

A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a voltammogram, shows peaks corresponding to the oxidation and reduction events. The potential of these peaks indicates the energy required to add or remove electrons from the molecule. The reversibility of the redox process can also be determined by analyzing the shape and separation of the anodic and cathodic peaks. theijes.com For this compound, the nitrogen atoms in the rings and the aldehyde group are expected to be the primary sites of electrochemical activity.

Table 2: Representative Cyclic Voltammetry Experimental Setup

| Component | Specification |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile or Dichloromethane (CH₂Cl₂) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) |

| Scan Rate | 50-200 mV/s |

| Analyte Concentration | 1 mM |

Development of Spectroscopic Quantification Methods

Spectroscopic techniques, especially UV-Visible (UV-Vis) spectrophotometry, offer a rapid, simple, and cost-effective method for the quantification of this compound in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The development of a quantitative UV-Vis method begins with determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. The conjugated π-system of the 1,5-naphthyridine ring system gives rise to strong electronic absorptions in the UV region. ias.ac.in Once the λmax is identified, a calibration curve is constructed by measuring the absorbance of a series of solutions with known concentrations. This curve is then used to determine the concentration of unknown samples. The choice of solvent is crucial, as solvent polarity can influence the position and intensity of the absorption bands (solvatochromism). nih.gov For some compounds, complexing agents like aluminum chloride may be used to produce a bathochromic shift to longer wavelengths, enhancing measurement sensitivity and specificity. rsdjournal.org

Table 3: Spectroscopic Data for Related Naphthyridine Compounds in Dichloromethane (CH₂Cl₂) ias.ac.in

| Compound | λmax (Experimental) | Molar Absorptivity (ε) | Assigned Transition |

| 7-diacetamino-2,4-dimethyl-1,8-naphthyridine | ~320 nm | Not Reported | π→π |

| Pyrrolo[1,5-a]-1,8-naphthyridine derivative 1 | ~390 nm | Not Reported | π→π |

| Pyrrolo[1,5-a]-1,8-naphthyridine derivative 2 | ~390 nm | Not Reported | π→π* |

This data for related structures indicates that this compound is expected to have a strong characteristic absorbance in the UV region, forming a solid basis for a quantitative spectrophotometric assay.

Mechanistic Biological Investigations of 1,5 Naphthyridine 2 Carbaldehyde Derivatives

Molecular Interactions with Enzymatic Systems and Inhibition Mechanisms

Derivatives of 1,5-naphthyridine (B1222797) have been identified as potent inhibitors of various enzymatic systems, a property central to their therapeutic potential. Their mechanism of action often involves direct binding to the active or allosteric sites of enzymes, leading to the modulation of their catalytic activity.

A significant area of research for 1,5-naphthyridine derivatives has been their development as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair in bacteria. nih.govmdpi.com Unlike quinolone antibiotics, NBTIs bind to a distinct site on these enzymes. nih.gov For instance, certain 1,5-naphthyridine derivatives linked to a tetrahydropyran (THP) ring have demonstrated potent dual inhibition of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism contributes to a broad spectrum of antibacterial activity and a low propensity for the development of spontaneous resistance. nih.gov

Furthermore, the synthesis and evaluation of phenyl- and indeno-1,5-naphthyridine derivatives have identified them as effective inhibitors of human topoisomerase I (Top1). nih.gov Several of these compounds exhibited significant antiproliferative activity against human colon cancer cells (COLO 205), which was directly linked to their ability to inhibit Top1. nih.gov This highlights the versatility of the 1,5-naphthyridine scaffold in targeting both bacterial and human topoisomerases.

Protein kinases are a major class of enzymes targeted by 1,5-naphthyridine derivatives for various therapeutic applications, particularly in oncology and neurology. nih.govresearchgate.net

DYRK1A Inhibition : Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a kinase implicated in neuropathological conditions like Down syndrome and Alzheimer's disease, as well as in cancer. nih.gov Specific 1,5-naphthyridine derivatives have been synthesized as potent DYRK1A inhibitors. nih.gov The inhibition of DYRK1A is considered a promising therapeutic strategy to attenuate cognitive dysfunctions and to target cancer cell cycle progression. nih.govalzdiscovery.org The development of selective inhibitors is crucial for understanding the precise role of DYRK1A in various human diseases. nih.gov

c-Met Kinase Inhibition : The c-Met kinase is a receptor tyrosine kinase that plays a role in tumor growth and metastasis. While research has specifically highlighted 1,6-naphthyridine derivatives as c-Met kinase inhibitors, the broader naphthyridine class is recognized for its kinase inhibition potential. researchgate.net Structure-activity relationship (SAR) and docking studies of related naphthyridine cores have been instrumental in designing potent inhibitors targeting the ATP-binding pocket of these kinases. researchgate.netresearchgate.net

Other Kinases : The 1,5-naphthyridine framework has also been utilized to develop inhibitors for other kinases such as p38 MAP kinase and ALK5. nih.gov ALK5 inhibition is particularly relevant as it is involved in the transforming growth factor (TGF-β) signaling pathway, which is implicated in fibrosis and cancer. nih.gov

The enzymatic inhibition profile of 1,5-naphthyridine derivatives extends beyond topoisomerases and protein kinases.

Proteasome Inhibition : A 1,5-naphthyridine derivative developed through a fragment-based drug discovery approach was identified as a selective inhibitor of Rpn11, a component of the proteasome. nih.gov Inhibition of Rpn11 can lead to the preferential apoptosis of cancer cells, which are highly dependent on proteasome function for protein quality control. nih.gov

CETP Inhibition : A series of 1,5-tetrahydronaphthyridines has been discovered as a new class of potent Cholesteryl Ester Transfer Protein (CETP) inhibitors. researchgate.net Mechanistic studies in this area focus on how these compounds bind to CETP to block the transfer of cholesteryl esters, a process that can lead to an increase in high-density lipoprotein cholesterol (HDL-c). researchgate.net

Interactions with Biomolecules (e.g., DNA, Proteins) at the Molecular Level

The biological activity of 1,5-naphthyridine derivatives is often predicated on their ability to interact directly with crucial biomolecules like nucleic acids and proteins. These interactions are typically non-covalent, involving forces such as electrostatic interactions, hydrophobic interactions, and hydrogen bonding. nih.gov

Studies on dinuclear gold(III) complexes using 1,5-naphthyridine as a bridging ligand have explored their interaction with DNA. researchgate.net Techniques such as UV-Vis and fluorescence spectroscopy, along with viscosity measurements, are employed to characterize the binding mode and affinity. researchgate.net These investigations help to determine whether the compounds intercalate between DNA base pairs, bind to the grooves, or induce conformational changes in the DNA structure. Competitive binding studies are also performed to further elucidate the nature of the DNA-compound interaction. researchgate.net The interaction with proteins often involves the compound fitting into a specific binding pocket, as seen with enzyme inhibitors, where the binding free energy is derived from a combination of electrostatic and hydrophobic interactions. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. drugdesign.org For 1,5-naphthyridine derivatives, SAR studies have been pivotal in optimizing potency, selectivity, and pharmacokinetic properties.

An initial chemistry program focused on understanding the SAR of the 1,5-naphthyridine series to identify compounds with improved solubility and metabolic stability. nih.gov Key findings from these studies include:

Importance of the 8-hydroxyl group : The removal or methylation of the 8-hydroxyl group on the naphthyridine core resulted in a significant loss of antiparasitic activity. nih.gov

Influence of substituents at the 7-position : Replacing a triazole ring at the 7-position with an amide led to compounds that retained antiparasitic activity but had different metabolic stability profiles. nih.gov